Epigermanidiol
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Overview
Description
Epigermanidiol is a triterpene compound that has been isolated from various plant sources, including Marsypianthes chamaedrys Triterpenes are a class of chemical compounds composed of three terpene units with the molecular formula C30H48
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epigermanidiol typically involves the extraction from natural sources. The extraction process often includes the use of solvents such as hexane to isolate the compound from plant materials . The identification and purification of this compound are achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell culture techniques.
Chemical Reactions Analysis
Types of Reactions
Epigermanidiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: Epigermanidiol is used as a precursor for the synthesis of other complex triterpenes and natural products.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound and its derivatives are explored for use in cosmetics and pharmaceuticals due to their bioactive properties.
Mechanism of Action
The mechanism of action of epigermanidiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Modulation of Enzyme Activity: this compound can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Cellular Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.
Antioxidant Activity: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Epigermanidiol is structurally similar to other triterpenes such as:
Chamaedrydiol: Another triterpene isolated from Marsypianthes chamaedrys.
Lup-20(29)-ene-2α,3β-diol: A known triterpene with similar biological activities.
α-Amyrin and β-Amyrin: Triterpenes with comparable chemical structures and bioactivities.
Uniqueness
This compound stands out due to its specific biological activities and potential therapeutic applications. Its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R,3R,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h17,19,21-24,31-32H,9-16,18H2,1-8H3/t19-,21-,22+,23-,24+,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZAATCPIWGYJB-AIAIBBELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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